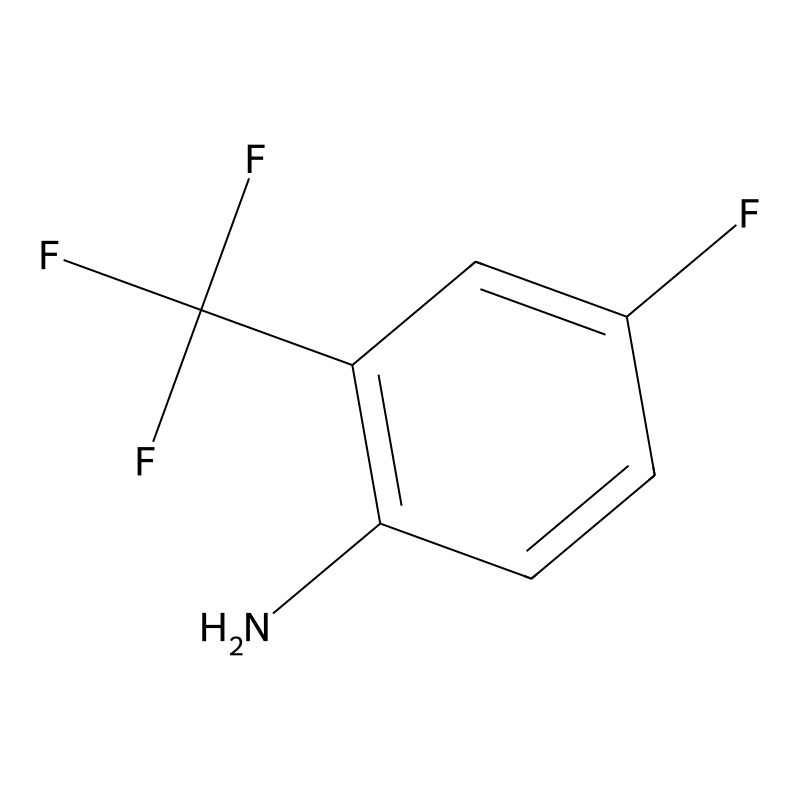

4-Fluoro-2-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

-Fluoro-2-(trifluoromethyl)aniline can be synthesized through various methods, including:

- The Schiemann reaction, which involves the reaction of a fluorinated nitrobenzene with a trifluoromethylthiophenol derivative [].

- The Buchwald-Hartwig amination, which involves the coupling of a fluorinated nitrobenzene with a trifluoromethylbenzene in the presence of a palladium catalyst [].

Applications in Organic Chemistry

-Fluoro-2-(trifluoromethyl)aniline is a valuable building block in organic chemistry due to the presence of the fluorine and trifluoromethyl groups, which can influence the reactivity and properties of the molecule. Some of its applications include:

- Precursor for heterocycles: The presence of the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution, making 4-fluoro-2-(trifluoromethyl)aniline a suitable precursor for the synthesis of various heterocycles, such as quinoxalines, quinolines, and benzoimidazotriazines []. These heterocycles have diverse applications in medicinal chemistry and materials science.

- Synthesis of triarylmethane derivatives: 4-Fluoro-2-(trifluoromethyl)aniline can be used to synthesize triarylmethane derivatives, which are a class of organic compounds with various applications, including as dyes, pharmaceuticals, and electrochromic materials [].

4-Fluoro-2-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C₇H₅F₄N, and it has a molecular weight of approximately 179.11 g/mol. This compound is recognized for its unique electronic properties due to the electronegative fluorine substituents, which can influence its reactivity and interaction with biological systems .

- Nucleophilic Aromatic Substitution: The ortho-fluorine allows for substitution reactions, enabling the synthesis of more complex heterocycles.

- Formation of Bicyclic Compounds: It acts as a precursor for synthesizing bicyclic heterocycles such as quinoxalines and quinolines .

- Conjugate Addition Reactions: It can be used in the synthesis of triarylmethane derivatives through conjugated addition mechanisms .

4-Fluoro-2-(trifluoromethyl)aniline exhibits significant biological activity, particularly in medicinal chemistry. It has been explored for its potential as an analgesic precursor in the development of opioid derivatives, such as ocfentanil, which is used in pain management . Additionally, its derivatives have been investigated for their activity against various pathogens, indicating potential applications in antimicrobial therapies .

The synthesis of 4-Fluoro-2-(trifluoromethyl)aniline can be achieved through several methods:

- Direct Fluorination: Utilizing fluorinating agents to introduce fluorine into an aniline derivative.

- Nucleophilic Substitution: Starting from 2-(trifluoromethyl)aniline, nucleophilic substitution with a fluorinating agent can yield the desired compound.

- One-Pot Reactions: Recent advancements have led to one-pot synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel .

This compound finds applications across various fields:

- Pharmaceuticals: As a building block for synthesizing analgesics and other therapeutic agents.

- Material Science: Used as a precursor in developing advanced materials due to its unique electronic properties.

- Dyes and Pigments: Employed in synthesizing dyes owing to its stable structure and reactivity .

Studies on 4-Fluoro-2-(trifluoromethyl)aniline have focused on its interactions with biological targets. Its derivatives have shown promising results in inhibiting specific enzymes involved in disease pathways, indicating potential therapeutic uses. Research has also highlighted its interactions with cellular membranes due to its lipophilicity, which may affect drug delivery mechanisms .

Several compounds share structural similarities with 4-Fluoro-2-(trifluoromethyl)aniline, each exhibiting unique properties:

These compounds are evaluated based on their reactivity patterns, biological activities, and potential applications, showcasing the unique characteristics of each derivative while highlighting the distinct nature of 4-Fluoro-2-(trifluoromethyl)aniline within this class of compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (91.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (89.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant